SRB2 is primarily studied in the yeast Saccharomyces cerevisiae, where it is classified as a general transcription factor. It interacts with various proteins involved in transcriptional regulation, including the Srb4 subunit of the RNA polymerase II holoenzyme. The protein is characterized by its essential role in mediating responses to transcriptional activators and repressors, thus influencing gene expression dynamics.
The synthesis of SRB2 can be achieved through recombinant DNA technology, where the SRB2 gene is cloned into an expression vector. Techniques such as polymerase chain reaction (PCR) are employed to amplify the gene from yeast genomic DNA. Following amplification, the gene is inserted into a suitable vector for expression in host cells, typically Escherichia coli or yeast systems.
The SRB2 protein consists of approximately 520 amino acids and exhibits a complex tertiary structure that facilitates its interactions within the Mediator complex. Structural analyses have revealed that SRB2 contains multiple domains that are crucial for its function in transcription regulation.
Crystallographic studies and nuclear magnetic resonance (NMR) spectroscopy have provided insights into the three-dimensional conformation of SRB2. These studies indicate that specific regions of the protein are involved in binding to other Mediator components and transcription factors.
SRB2 participates in several biochemical reactions that are integral to transcription regulation. It acts as a scaffold for assembling various protein complexes necessary for RNA polymerase II activity.
The mechanism of action for SRB2 involves its role as a mediator between upstream regulatory signals and the RNA polymerase II machinery. Upon activation by specific transcription factors, SRB2 helps recruit RNA polymerase II to the promoter region, thereby initiating transcription.
Studies have shown that mutations within the SRB2 gene can lead to defects in transcriptional activation and impairments in DNA repair processes, indicating its multifaceted role beyond mere transcription regulation.
SRB2 is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight is approximately 58 kDa, which contributes to its functional versatility within cellular environments.
The protein is characterized by a high content of polar amino acids, which facilitates its interaction with other proteins. Additionally, it undergoes various post-translational modifications that can alter its activity and interactions.
The study of SRB2 has significant implications for understanding gene regulation mechanisms in eukaryotic cells. Its involvement in transcriptional activation makes it a target for research into various biological processes, including:
SRB2 (systematic name YHR041C in Saccharomyces cerevisiae, also known as Med20) is a 210-amino acid polypeptide with a molecular weight of 22,888.3 Da. Its amino acid composition reveals distinct biases characteristic of transcriptional regulators: hydrophobic residues (Leu, Val, Ile) constitute ~18% of the sequence, supporting protein-protein interaction interfaces, while charged residues (Asp, Glu, Lys, Arg) comprise ~25%, contributing to its acidic isoelectric point (pI) of 5.06 [1]. This acidic pI suggests a net negative charge at physiological pH, facilitating electrostatic interactions with positively charged regions of RNA polymerase II (Pol II) or general transcription factors [5]. The N-terminal region (residues 1-50) is enriched in aliphatic and polar uncharged residues, while the C-terminus contains clusters of acidic residues critical for Mediator complex assembly [1] [4].
Table 1: Key Physicochemical Properties of SRB2
Property | Value | Functional Implication |
---|---|---|
Amino Acid Length | 210 residues | Optimal for scaffolding within Mediator head module |
Molecular Weight | 22,888.3 Da | Reflects compact tertiary structure |
Isoelectric Point (pI) | 5.06 | Facilitates interactions with basic protein domains |
Median Cellular Abundance | 3966 ± 1765 molecules/cell | Indicates essential, constitutive expression |
SRB2 contains three evolutionarily conserved domains essential for its role in the Mediator complex:
Notably, SRB2 lacks canonical DNA-binding motifs (e.g., zinc fingers), consistent with its function as a bridge between Pol II and regulatory factors [1].
Table 2: Functional Domains of SRB2
Domain | Residues | Key Interactions | Functional Role |
---|---|---|---|
N-Terminal Helical Bundle | 20-85 | Med18, Med22 | Mediator head module stability |
Central Coiled-Coil | 90-150 | Med8, TFIIF | Subunit dimerization; PIC docking |
C-Terminal Linker | 160-210 | TFIIB, Rpb1 (Pol II CTD) | RNA Pol II recruitment |
Within the 25-subunit yeast Mediator complex, SRB2 resides in the head module alongside Med6, Med8, Med11, Med17 (Srb4), Med18 (Srb5), Med19 (Rox3), and Med22 (Srb6). Cryo-electron microscopy studies reveal that SRB2’s tertiary structure anchors the interface between the head module and Pol II [3] [5]:
This architecture enables SRB2 to act as a conformational sensor: during transcription initiation, SRB2’s C-terminus undergoes a disorder-to-order transition upon TFIIB binding, facilitating Mediator-Pol II holoenzyme formation [3] [5]. Mutagenesis of interfacial residues (e.g., E196A) abolishes Mediator-driven enhancement of transcription in vitro without disrupting core complex assembly, highlighting SRB2’s direct role in activation [1] [9].
While SRB2 lacks predicted N-linked glycosylation sites (Asn-Xaa-Ser/Thr), it undergoes regulatory phosphorylation:
Mass spectrometry studies confirm <5% modification occupancy under basal conditions, suggesting dynamic, signal-dependent regulation. No acetylation or ubiquitination has been detected, indicating SRB2’s stability within the core Mediator complex [1].
Table 3: Experimentally Detected Post-Translational Modifications of SRB2
Modification Site | Residue | Enzyme | Functional Consequence |
---|---|---|---|
Phosphorylation | Thr-42 | Srb10 (CDK8) | Mediator-Pol II dissociation |
Phosphorylation | Ser-120 | Kin28 (TFIIH) | Enhanced CTD binding; promoter clearance |
Phosphorylation | Ser-138 | Srb10 (CDK8) | Head module disassembly |
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